Medicinal Chemistry: It could serve as a precursor for synthesizing bioactive molecules targeting various diseases, similar to other quinoline derivatives with anti-cancer [, , ], antifungal [, , ], and antibacterial [, , ] activities.
Material Science: Its ability to complex with metals, potentially forming stable coordination polymers or metal-organic frameworks (MOFs) [, , , ], could be explored for applications in gas storage, sensing, or catalysis.
Catalysis: Metal complexes containing 3-(Quinolin-8-yloxy)propan-1-amine as a ligand could exhibit interesting catalytic properties, similar to other quinoline-based metal complexes used in various organic transformations. [, ]
Compound Description: QMMSB is a synthetic cannabinoid receptor agonist (SCRA). Its metabolic fate has been investigated, revealing ester hydrolysis as a significant metabolic pathway. This process produces a carboxylic acid metabolite. Further metabolic transformations involve monohydroxylation, N-dealkylation, and glucuronidation. []
Relevance: QMMSB shares the core quinolin-8-yl structural motif with 3-(Quinolin-8-yloxy)propan-1-amine. The difference lies in the propan-1-amine substituent being replaced by a 4-Methyl-3-(morpholine-4-sulfonyl)benzoate group in QMMSB. []
Compound Description: QMiPSB, also known as SGT-46, is another synthetic cannabinoid receptor agonist (SCRA). Similar to QMMSB, it undergoes ester hydrolysis, leading to the formation of a carboxylic acid metabolite. Further metabolic pathways include monohydroxylation, N-dealkylation, and glucuronidation. []
Relevance: QMiPSB, like QMMSB, possesses the quinolin-8-yl core structure, mirroring 3-(Quinolin-8-yloxy)propan-1-amine. The distinction lies in the substitution of the propan-1-amine group with a 4-Methyl-3-[(propan-2-yl)sulfamoyl]benzoate group in QMiPSB. []
Compound Description: QMPSB is a synthetic cannabinoid receptor agonist (SCRA) identified in seized plant material in 2011. It serves as a structural basis for QMMSB and QMiPSB. []
Relevance: QMPSB, QMMSB, and QMiPSB all share the quinolin-8-yl structural feature also present in 3-(Quinolin-8-yloxy)propan-1-amine. The variation lies in the propan-1-amine group being replaced by a substituted benzoate moiety in these SCRAs. []
Compound Description: PF-04455242 is a high-affinity κ-opioid receptor (KOR) antagonist with potential therapeutic applications in treating depression and addiction disorders. [, ] It exhibits a high affinity for human, rat, and mouse KORs while showing a significantly reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. [, ]
Relevance: Although PF-04455242 does not directly share the same core structure as 3-(Quinolin-8-yloxy)propan-1-amine, both compounds are relevant in the context of drug discovery research focusing on central nervous system disorders. [, ] Both compounds are designed to interact with specific receptors in the brain (KOR for PF-04455242 and potentially serotonin receptors for 3-(Quinolin-8-yloxy)propan-1-amine), highlighting their potential therapeutic value in addressing neurological and psychiatric conditions.
Compound Description: This compound, characterized by X-ray crystallography, exhibits a nearly planar conformation. [] Intramolecular hydrogen bonds involving the amide group and the quinoline oxygen contribute to this planar structure.
Relevance: It shares a significant structural similarity with 3-(Quinolin-8-yloxy)propan-1-amine. Both possess the quinolin-8-yloxy moiety. The difference arises in the propan-1-amine group of 3-(Quinolin-8-yloxy)propan-1-amine being replaced with an N-(3-methoxyphenyl)acetamide group. []
(E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide Monohydrate Schiff Base
Compound Description: Characterized by X-ray crystallography, this Schiff base derivative forms a one-dimensional infinite chain structure stabilized by hydrogen bonds. []
Compound Description: HUHS1015 is a promising anticancer compound, effectively reducing cell viability in various cancer cell lines, including malignant mesothelioma. [] It induces apoptosis by activating caspase-3 and -4.
Relevance: While HUHS1015 does not share the quinoline core with 3-(Quinolin-8-yloxy)propan-1-amine, both compounds belong to the broader category of aryloxypropanamine derivatives. This structural similarity suggests that 3-(Quinolin-8-yloxy)propan-1-amine might exhibit interesting biological activities, potentially including anticancer properties, based on the observed activity of HUHS1015. []
Compound Description: Propranolol, a well-known β-blocker, serves as a model compound for synthesizing structurally related derivatives. [] These derivatives are investigated for their antifungal, antibacterial, and herbicidal activities.
Relevance: Propranolol shares a structural resemblance with 3-(Quinolin-8-yloxy)propan-1-amine, both containing the aryloxypropanamine moiety. The key difference is the aryl group: biphenyl in propranolol and quinoline in 3-(Quinolin-8-yloxy)propan-1-amine. This structural similarity highlights a potential pathway for synthesizing 3-(Quinolin-8-yloxy)propan-1-amine derivatives by modifying the synthetic route of propranolol. []
Compound Description: This compound demonstrates potent human cholinesterase inhibitory activity and moderate inhibition of Aβ1-42 self-aggregation. [] Its calculated log BB value suggests excellent potential for blood-brain barrier penetration. Additionally, it shows no in vitro hepatotoxicity at concentrations where it inhibits cholinesterases.
Relevance: Although structurally distinct from 3-(Quinolin-8-yloxy)propan-1-amine, this compound highlights the potential of incorporating heterocyclic systems, like quinoline, into molecules targeting neurological processes. The potent cholinesterase inhibitory activity of this compound suggests that exploring similar modifications to 3-(Quinolin-8-yloxy)propan-1-amine might lead to derivatives with interesting pharmacological profiles, particularly in the context of neurodegenerative diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.